molecular formula C17H28N4O8 B13425847 (2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid

Cat. No.: B13425847
M. Wt: 416.4 g/mol
InChI Key: OIOWMWHAHJYPGG-XFZHLKPQSA-N
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Description

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid is a complex organic compound with a unique structure that includes an imidazole ring, multiple hydroxyl groups, and a butanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid typically involves multiple steps, including the formation of the imidazole ring, the introduction of the butanoyl group, and the addition of hydroxyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the imidazole ring.

Scientific Research Applications

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The hydroxyl groups may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The overall effect of the compound depends on its ability to modulate these interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole ring, similar in structure but lacking the additional functional groups.

    Imidazole: A simpler compound with only the imidazole ring, used as a precursor in the synthesis of more complex molecules.

    N-acetylhistidine: A derivative of histidine with an acetyl group, used in various biochemical studies.

Uniqueness

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. Its ability to participate in various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.

Properties

Molecular Formula

C17H28N4O8

Molecular Weight

416.4 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid

InChI

InChI=1S/C17H28N4O8/c1-8(2)13(19-5-11(23)14(25)15(26)12(24)6-22)16(27)21-10(17(28)29)3-9-4-18-7-20-9/h4,7-8,10,12-15,19,22,24-26H,3,5-6H2,1-2H3,(H,18,20)(H,21,27)(H,28,29)/t10-,12+,13-,14+,15+/m0/s1

InChI Key

OIOWMWHAHJYPGG-XFZHLKPQSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NCC(=O)C(C(C(CO)O)O)O

Origin of Product

United States

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